1-(2,4-dinitrophenyl)-4-(4-nitrophenyl)piperazine
Overview
Description
1-(2,4-dinitrophenyl)-4-(4-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of two nitrophenyl groups attached to a piperazine ring The nitrophenyl groups are substituted at the 2,4- and 4-positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dinitrophenyl)-4-(4-nitrophenyl)piperazine typically involves the reaction of 2,4-dinitrochlorobenzene with 4-nitrophenylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dinitrophenyl)-4-(4-nitrophenyl)piperazine undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1-(2,4-diaminophenyl)-4-(4-aminophenyl)piperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the original compound.
Scientific Research Applications
1-(2,4-dinitrophenyl)-4-(4-nitrophenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dinitrophenyl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitrophenyl groups can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can lead to the modulation of biological pathways and the exertion of specific effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dinitrophenyl)-4-(4-aminophenyl)piperazine
- 1-(2,4-diaminophenyl)-4-(4-nitrophenyl)piperazine
- 1-(2,4-dinitrophenyl)-4-(4-methylphenyl)piperazine
Uniqueness
1-(2,4-dinitrophenyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both 2,4-dinitrophenyl and 4-nitrophenyl groups on the piperazine ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(2,4-dinitrophenyl)-4-(4-nitrophenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O6/c22-19(23)13-3-1-12(2-4-13)17-7-9-18(10-8-17)15-6-5-14(20(24)25)11-16(15)21(26)27/h1-6,11H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQOHYAIIJNDHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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